
3-(Bromomethyl)-4-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-methoxyphenyl acetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromomethyl group at the 3-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methoxyphenyl acetate typically involves the bromination of 4-methoxyphenyl acetate followed by the introduction of a bromomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4-methoxyphenyl acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-methoxyphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4-methoxyphenyl acetate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)phenyl acetate: Lacks the methoxy group at the 4-position, making it less reactive in certain oxidation reactions.
4-Methoxyphenyl acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-4-methoxyphenyl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
3-(Bromomethyl)-4-methoxyphenyl acetate is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity towards nucleophilic substitution and oxidation reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
[3-(bromomethyl)-4-methoxyphenyl] acetate |
InChI |
InChI=1S/C10H11BrO3/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-5H,6H2,1-2H3 |
Clé InChI |
DXGAXAWWPGJYJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



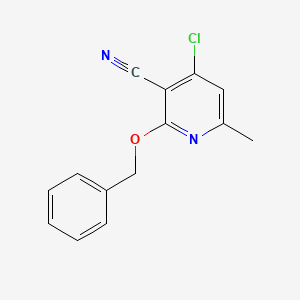
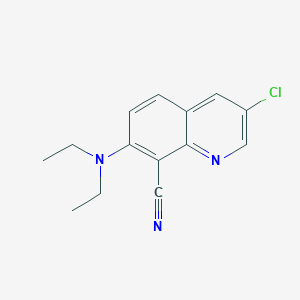
![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)

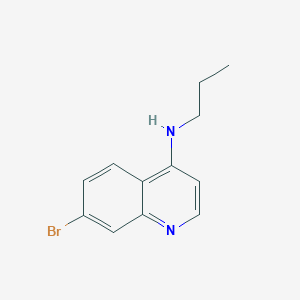

![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)


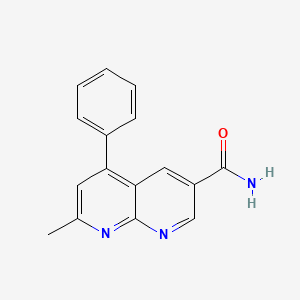
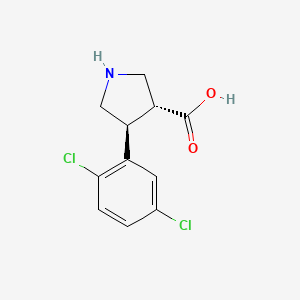

![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)
